4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde
Description
This compound is a highly substituted benzaldehyde derivative characterized by a symmetrical, multi-aryl structure with three formyl (-CHO) groups and multiple anilino (-N-phenyl) linkages. Its extended conjugation system and steric complexity arise from the presence of 2,5-dimethylphenyl groups and interconnected aromatic rings. The molecule’s design suggests applications in advanced materials, such as organic semiconductors, covalent organic frameworks (COFs), or crosslinking agents in polymer chemistry. Its synthesis likely involves iterative Ullmann coupling or Buchwald-Hartwig amination reactions, given the prevalence of aryl-amine bonds .
Properties
Molecular Formula |
C48H36N2O4 |
|---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C48H36N2O4/c1-33-27-48(40-13-25-46(26-14-40)50(43-19-7-37(31-53)8-20-43)44-21-9-38(32-54)10-22-44)34(2)28-47(33)39-11-23-45(24-12-39)49(41-15-3-35(29-51)4-16-41)42-17-5-36(30-52)6-18-42/h3-32H,1-2H3 |
InChI Key |
RQXDAYCXFGPWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde involves multiple steps, typically starting from simpler aromatic compounds. The process often includes:
Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as nitration, reduction, and formylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts like palladium or copper, to form the complex aromatic structure.
Final Formylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins and pathways.
Mechanism of Action
The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This compound can also act as a Lewis base, donating electrons to electrophilic centers and participating in various catalytic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline (C₃₆H₂₇N₃), which features azo (-N=N-) linkages instead of formyl groups . Key differences include:
| Property | Target Compound | 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline |
|---|---|---|
| Functional Groups | 3 formyl (-CHO) groups | Azo (-N=N-) group |
| Conjugation System | Extended π-system with electron-withdrawing CHO | Conjugated azo system with strong absorbance in visible light |
| Molecular Mass | ~800–850 g/mol (estimated) | 501.633 g/mol |
| Potential Applications | COFs, crosslinkers | Dyes, photoresponsive materials |
The formyl groups in the target compound enhance its electrophilicity, enabling nucleophilic addition reactions (e.g., Schiff base formation), whereas the azo group in the analogue facilitates photoisomerization and dye functionality .
Stability and Reactivity
The target compound’s stability under ambient conditions is likely inferior to saturated or less-functionalized analogues (e.g., 4-aminobenzamide) due to:
- Hydrolytic Sensitivity : Formyl groups may undergo hydration or oxidation.
- Thermal Degradation: Extended conjugation could lower thermal stability compared to non-conjugated amines .
Electronic Properties
- HOMO-LUMO Gap: Narrower than non-conjugated amines (e.g., aniline) due to delocalization across formyl and aryl groups, favoring charge transport in electronic applications.
- Dipole Moment : Higher than analogues like 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline due to polar CHO groups .
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